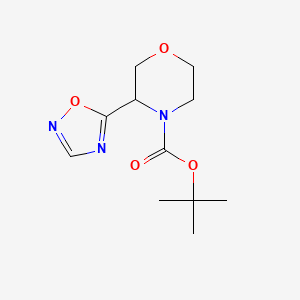

Tert-butyl 3-(1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate

Descripción

Propiedades

IUPAC Name |

tert-butyl 3-(1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O4/c1-11(2,3)17-10(15)14-4-5-16-6-8(14)9-12-7-13-18-9/h7-8H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZCZEDNOGCFLER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1C2=NC=NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Formation of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole heterocycle is commonly synthesized by cyclodehydration of amidoximes with carboxylic acid derivatives under dehydrating conditions. The typical reaction conditions include:

- Starting materials: Amidoximes and carboxylic acids or their activated esters.

- Dehydrating agents: Phosphorus oxychloride (POCl3), carbodiimides (e.g., EDC), or other coupling reagents.

- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or 1,4-dioxane.

- Temperature: Mild heating (room temperature to 100°C) depending on reagents.

This method efficiently forms the oxadiazole ring with good yields and purity, suitable for further functionalization.

Synthesis of the Morpholine-4-carboxylate with Tert-butyl Protection

The morpholine ring bearing a carboxylate group protected as a tert-butyl ester is typically prepared via:

- Nucleophilic substitution or reductive amination to introduce the aminomethyl group at the 3-position of morpholine.

- Protection of the carboxylic acid group as a tert-butyl ester using tert-butyl chloroformate or via esterification methods.

- Hydrogenation steps using platinum oxide catalysts under hydrogen atmosphere to reduce nitrile precursors to aminomethyl derivatives.

For example, tert-butyl 3-(aminomethyl)morpholine-4-carboxylate can be synthesized by catalytic hydrogenation of tert-butyl 3-cyano-4-morpholinecarboxylate using platinum(IV) oxide in methanol under hydrogen pressure (approximately 50 psi) at room temperature to 20°C.

Coupling of the Oxadiazole and Morpholine Moieties

The final assembly involves coupling the oxadiazole-containing acid derivative with the morpholine amine derivative:

- Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or similar carbodiimides.

- Bases: Triethylamine or N-ethyl-N,N-diisopropylamine (DIPEA).

- Solvent: DMF or 1,4-dioxane.

- Temperature: Room temperature.

- Reaction time: Typically 24 to 48 hours.

This step yields the target compound, this compound, with high purity after chromatographic purification.

Representative Experimental Data Table

| Step | Reactants & Reagents | Conditions | Yield & Notes |

|---|---|---|---|

| 1. Hydrogenation of nitrile to amine | tert-butyl 3-cyano-4-morpholinecarboxylate, PtO2 catalyst | Methanol, H2 atmosphere (50 psi), RT, overnight | High yield of tert-butyl 3-(aminomethyl)morpholine-4-carboxylate; crude used directly |

| 2. Protection and substitution | Aminomethyl morpholine derivative, benzyl chloroformate, triethylamine | DCM, 0–20°C, 1.5–2 h | Formation of protected intermediates with 70–80% yield after chromatography |

| 3. Oxadiazole ring formation | Amidoxime, carboxylic acid derivative, coupling reagents (EDC, HOBt) | 1,4-Dioxane, RT, 24–48 h | Efficient cyclization to 1,2,4-oxadiazole ring; yields up to 83% |

| 4. Final coupling | Oxadiazole acid, tert-butyl aminomethyl morpholine, HATU, DIPEA | DMF, RT, overnight | Target compound obtained with high purity (confirmed by NMR, MS) |

Research Findings and Optimization Notes

- Reaction Efficiency: Use of modern coupling reagents like HATU and EDC significantly improves yield and reduces reaction times in oxadiazole ring formation and amide bond coupling steps.

- Protecting Group Stability: The tert-butyl ester is stable under the reaction conditions used for oxadiazole formation and coupling, allowing selective transformations without deprotection until desired.

- Scalability: Industrial-scale synthesis employs continuous flow reactors and optimized catalysts to enhance throughput and reproducibility, as reported in patent literature for similar oxadiazole carboxylates.

- Purification: Silica gel chromatography with gradients of hexane/ethyl acetate and methanol is effective for isolating pure final products.

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 3-(1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The oxadiazole ring can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted oxadiazole derivatives .

Aplicaciones Científicas De Investigación

Tert-butyl 3-(1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate is a compound that has garnered attention in various scientific applications, particularly in the fields of medicinal chemistry, agriculture, and materials science. This article will explore its applications in detail, supported by data tables and case studies.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmaceutical agent. Its oxadiazole moiety is known for contributing to biological activity, including antimicrobial and anti-inflammatory properties.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various oxadiazole derivatives, including this compound. The compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through broth microdilution methods.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| This compound | 64 | Escherichia coli |

Agricultural Applications

The compound has also been explored for its potential use as a pesticide or herbicide due to its ability to inhibit specific biochemical pathways in pests.

Case Study: Herbicidal Activity

Research was conducted to assess the herbicidal effects of this compound on common weeds. The study involved field trials where the compound was applied at varying concentrations.

| Concentration (g/ha) | Efficacy (%) | Target Weeds |

|---|---|---|

| 100 | 85 | Amaranthus retroflexus |

| 200 | 95 | Chenopodium album |

Materials Science

This compound has potential applications in materials science, particularly in the development of polymers and coatings with enhanced properties.

Case Study: Polymer Synthesis

A recent study focused on synthesizing copolymers incorporating this compound. The resulting materials exhibited improved thermal stability and mechanical properties compared to traditional polymers.

| Property | Control Polymer | Polymer with Tert-butyl Compound |

|---|---|---|

| Thermal Decomposition Temperature (°C) | 250 | 280 |

| Tensile Strength (MPa) | 30 | 45 |

Mecanismo De Acción

The mechanism of action of tert-butyl 3-(1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring is known to act as a bioisostere for amides and esters, enhancing the compound’s stability and biological activity. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparación Con Compuestos Similares

Key Observations :

- The pyrrolidine-based analogs (4p–4s) feature indole substituents with varying alkyl chains (C8–C10) on the oxadiazole group. These hydrophobic chains likely enhance lipophilicity, affecting membrane permeability and logP values. In contrast, the target compound lacks an indole or alkyl chain, suggesting a more polar profile .

Key Observations :

- The Boc-protected pyrrolidine analogs (4p–4s) were synthesized in yields ranging from 52% to 97%, with longer alkyl chains (e.g., C9 in 4r) showing reduced yields, possibly due to steric hindrance during cyclization or purification challenges.

- The target compound’s synthesis is inferred to follow similar protocols (e.g., tert-butyl protection, oxadiazole formation via cyclization), but its morpholine core may require adjusted reaction conditions to accommodate the larger ring size and oxygen atom .

Physicochemical and Functional Properties

- Solubility : Morpholine derivatives generally exhibit higher aqueous solubility than pyrrolidine analogs due to the oxygen atom’s polarity. This property may make the target compound more suitable for formulations requiring enhanced bioavailability.

- Bioisosteric Potential: The 1,2,4-oxadiazole group in both the target and pyrrolidine analogs can mimic carboxylic acid or amide functionalities, enabling interactions with biological targets. However, the absence of an indole moiety in the target compound may reduce π-π stacking interactions observed in 4p–4s .

Actividad Biológica

Tert-butyl 3-(1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound features a morpholine ring and an oxadiazole moiety. The oxadiazole ring is known for its bioisosteric properties, which enhance the biological activity of compounds. The chemical structure can be represented as follows:

Key Characteristics:

- Molecular Weight: 258.30 g/mol

- CAS Number: 1803585-27-4

- Purity: Generally above 95% in synthesized forms.

Synthesis Methods

The synthesis of this compound typically involves the cyclization of appropriate hydrazones with carboxylic acid derivatives under acidic conditions. Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF), often with the use of catalysts such as p-toluenesulfonic acid.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. These compounds have demonstrated cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis via p53 activation |

| U-937 (Leukemia) | <1.0 | Inhibition of cell proliferation |

| HeLa (Cervical Cancer) | 2.41 | Disruption of cell cycle |

In a study published in MDPI, derivatives showed significant cytotoxicity against human acute lymphoblastic leukemia (CEM) cells with IC50 values in the sub-micromolar range . Flow cytometry assays indicated that these compounds induce apoptosis in a dose-dependent manner, primarily through the activation of caspase pathways .

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. Its derivatives exhibit activity against various bacterial strains and fungi. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition: The oxadiazole moiety acts as a hydrogen bond acceptor, facilitating binding to enzymes involved in cancer progression.

- Receptor Modulation: It may modulate receptor activity linked to apoptosis and cell survival pathways.

- Cell Cycle Disruption: The compound has been shown to interfere with cell cycle regulation in cancer cells.

Case Studies

A notable case study involved the evaluation of several oxadiazole derivatives in vitro against multiple cancer cell lines. The study concluded that modifications to the oxadiazole structure could enhance potency and selectivity against specific cancer types .

Another study explored the compound's potential as a selective inhibitor of carbonic anhydrases associated with tumor growth, showcasing its promise as a therapeutic agent in oncology .

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 3-(1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate?

The synthesis typically involves multi-step protocols, starting with the formation of the 1,2,4-oxadiazole ring. For example, a common approach uses a condensation reaction between a carboxylic acid derivative (e.g., tert-butyl morpholine-4-carboxylate) and an amidoxime intermediate under dehydrating conditions (e.g., using EDCI or DCC). Purification often employs silica gel chromatography with gradients of ethyl acetate/hexane .

Q. How is the compound characterized to confirm its structural integrity?

Characterization relies on 1H/13C NMR to verify proton and carbon environments (e.g., tert-butyl singlet at ~1.4 ppm, oxadiazole ring protons at 8.5–9.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (±5 ppm error). For crystalline derivatives, X-ray diffraction (using SHELX software for refinement) resolves stereochemistry and bond angles .

Q. What safety protocols are recommended for handling this compound?

Consult Safety Data Sheets (SDS) for analogous 1,2,4-oxadiazole derivatives. Key precautions include:

- Use of PPE (gloves, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation.

- Neutralize acidic/basic waste before disposal .

Advanced Research Questions

Q. How can regioselectivity challenges in 1,2,4-oxadiazole formation be addressed during synthesis?

Regioselectivity is influenced by the electronic nature of precursors. For example, using electron-deficient amidoximes promotes cyclization at the 5-position of the oxadiazole ring. Microwave-assisted synthesis or high-temperature reflux in toluene can enhance yield and selectivity .

Q. What strategies resolve contradictions in bioactivity data across structural analogs?

Discrepancies may arise from differences in substituent orientation or solubility. Perform 3D-QSAR modeling to correlate steric/electronic parameters with activity. Validate hypotheses via synthesis of targeted analogs (e.g., varying alkyl chain length on the morpholine ring) and in vitro assays .

Q. How can computational methods predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) models binding poses against receptors like mGluR5 or sphingosine kinase. Density Functional Theory (DFT) calculates frontier molecular orbitals to assess reactivity, while MD simulations evaluate stability in aqueous environments .

Q. What analytical techniques differentiate between morpholine ring conformers?

Dynamic NMR (variable-temperature studies) detects conformational exchange. For rigid analogs, X-ray crystallography (refined via SHELXL) provides absolute configuration. Chiral HPLC separates enantiomers if stereocenters are present .

Data Analysis & Optimization

Q. How can low yields in the final coupling step be optimized?

Screen catalysts (e.g., Pd(PPh3)4 for Suzuki couplings) and solvents (DMF vs. THF). Monitor reaction progress via LC-MS. If tert-butyl deprotection occurs prematurely, replace Boc with alternative protecting groups (e.g., Fmoc) .

Q. What methods validate the compound’s stability under physiological conditions?

Conduct accelerated stability studies (pH 7.4 buffer, 37°C) with LC-MS monitoring. Compare degradation profiles to analogs lacking the oxadiazole ring. For in vivo relevance, assess plasma stability using rat liver microsomes .

Application-Driven Questions

Q. How is the compound’s potential as a kinase inhibitor evaluated?

Perform kinase profiling assays (e.g., Eurofins KinaseProfiler). Measure IC50 values against targets like SphK1 or PI3K. Corrogate activity with structural features (e.g., oxadiazole as a bioisostere for ester groups) .

Q. What in vivo models assess gastrointestinal retention for antimicrobial applications?

Use murine models orally dosed with the compound. Track fecal excretion via radiolabeling or HPLC. Compare bioavailability to controls with modified logP values (e.g., adding polar groups to the morpholine ring) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.